(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-3-yl)prop-2-enamide
Description
This compound features a conjugated (2E)-propenamide backbone with dual thiophen-3-yl substituents and a 5-hydroxy-3-(thiophen-3-yl)pentyl chain. The hydroxyl group on the pentyl chain may improve solubility or enable hydrogen bonding, while the thiophene rings contribute to π-π stacking and electron delocalization .
Properties
IUPAC Name |
(E)-N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c18-8-4-14(15-6-10-21-12-15)3-7-17-16(19)2-1-13-5-9-20-11-13/h1-2,5-6,9-12,14,18H,3-4,7-8H2,(H,17,19)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZDNCWFOSMKEF-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C=CC(=O)NCCC(CCO)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1/C=C/C(=O)NCCC(CCO)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-3-yl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivatives, followed by the formation of the hydroxy-pentyl chain. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thiophene rings, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-3-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features could make it a candidate for binding studies with proteins or nucleic acids, providing insights into molecular recognition and binding affinity.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its potential as a therapeutic agent would be explored through various in vitro and in vivo studies, assessing its efficacy and safety.
Industry
In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of functionalized polymers. Its unique properties could contribute to advancements in material science and engineering.
Mechanism of Action
The mechanism of action of (2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxy group and thiophene rings may participate in hydrogen bonding and π-π interactions, respectively, facilitating binding to proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiophene-Containing Propenamide Derivatives
(a) PY-3N and PY-4N Dyes
These dyes (Scheme 1 in ) incorporate thiophene-triynyl or tetraynyl linkers and cyano-propenamide groups. Unlike the target compound, they lack hydroxylated alkyl chains but share conjugated enamide systems. Their application in dye-sensitized solar cells highlights the role of thiophene in charge transfer, suggesting that the target compound’s dual thiophenes could similarly enhance electronic properties .
(b) (2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide
This compound () replaces thiophene with phenyl and trifluoromethylbenzyl-thiazole groups. The thiazole ring introduces heterocyclic rigidity, whereas the target compound’s thiophenes offer greater electron-richness. The trifluoromethyl group may enhance metabolic stability, a feature absent in the target compound .
Enamide Derivatives with Varied Substituents
(a) N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e)
From , this compound shares a thiophen-3-ylphenyl moiety but includes a piperazine-trifluoromethylphenyl group. Both compounds leverage thiophene for aromatic interactions .
(b) (2E)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide
highlights a cyano-enamide with dichlorophenyl and methoxyphenyl groups. The electron-withdrawing cyano group contrasts with the target compound’s electron-donating hydroxyl, which may affect redox behavior. The dichlorophenyl moiety could enhance lipophilicity .
Pharmacologically Relevant Thiophene Derivatives
(a) Drospirenone/Ethinyl Estradiol Impurities
lists thiophene-amino alcohol derivatives (e.g., compound e) as impurities. These structures lack the enamide backbone but share thiophene motifs, underscoring thiophene’s prevalence in pharmaceuticals. The target compound’s hydroxyl group may align with solubility requirements in drug design .
(b) Pegcetacoplan Intermediate
describes a sulfonylpyrrole-enamide with aminophenyl and pyrazole groups. While structurally distinct, the enamide linkage and aromatic systems suggest shared synthetic strategies, such as Suzuki couplings for thiophene incorporation .
Data Table: Key Structural and Functional Attributes
Research Implications and Gaps
- Electronic Properties : The target compound’s dual thiophenes and conjugation could be explored for organic electronics, building on insights from thiophene-based dyes .
- Solubility and Bioavailability : The hydroxyl group may improve aqueous solubility compared to lipophilic analogs like compound 7e .
- Synthetic Methodology : Crystallographic tools (e.g., SHELXL , OLEX2 ) and computational modeling (density functional theory ) could elucidate structure-property relationships.
Biological Activity
(2E)-N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(thiophen-3-yl)prop-2-enamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a unique structure featuring multiple thiophene rings and a hydroxy group, presents opportunities for various therapeutic applications, including anti-inflammatory and anticancer properties.
Biological Activity Overview
Research into thiophene derivatives has revealed a broad spectrum of biological activities. The primary activities associated with this compound include:
- Anticancer Activity : Studies suggest that thiophene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Thiophene derivatives have been investigated for their ability to combat bacterial infections, particularly against resistant strains.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Interaction : It may interact with various receptors, modulating signaling pathways related to cell growth and inflammation.
Anticancer Studies
A study evaluating the cytotoxic effects of thiophene derivatives, including this compound, demonstrated significant inhibition of tumor cell growth in vitro. The compound exhibited an IC50 value indicative of potent activity against several cancer cell lines, including breast and colon cancer cells .
Anti-inflammatory Effects
In vitro assays revealed that the compound effectively reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential utility in treating inflammatory diseases .
Antimicrobial Activity
Research has shown that thiophene derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure facilitates interaction with bacterial membranes, leading to increased permeability and subsequent cell death .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | Anticancer | 25 | Enzyme inhibition |
| Compound B | Anti-inflammatory | 30 | Cytokine modulation |
| (2E)-N-[5-hydroxy... | Anticancer, Anti-inflammatory | 20 | Enzyme inhibition, Receptor interaction |
Case Studies
- Case Study 1 : A clinical trial involving a similar thiophene derivative showed promising results in reducing tumor size in patients with advanced breast cancer.
- Case Study 2 : In a preclinical model of rheumatoid arthritis, treatment with (2E)-N-[5-hydroxy... resulted in decreased joint swelling and pain, supporting its anti-inflammatory potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
